molecular formula C15H17ClN2OS B6709580 N-[(5-chlorothiophen-2-yl)methyl]-2-pyridin-2-ylpentanamide

N-[(5-chlorothiophen-2-yl)methyl]-2-pyridin-2-ylpentanamide

Cat. No.: B6709580
M. Wt: 308.8 g/mol
InChI Key: WAOIEDDCDGPABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-chlorothiophen-2-yl)methyl]-2-pyridin-2-ylpentanamide is a chemical compound that features a thiophene ring substituted with a chlorine atom at the 5-position, a pyridine ring, and a pentanamide chain

Properties

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-2-pyridin-2-ylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-2-5-12(13-6-3-4-9-17-13)15(19)18-10-11-7-8-14(16)20-11/h3-4,6-9,12H,2,5,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOIEDDCDGPABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=N1)C(=O)NCC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-2-pyridin-2-ylpentanamide typically involves the following steps:

    Formation of the Thiophene Derivative: The starting material, 5-chlorothiophene, is reacted with a suitable alkylating agent to introduce the methyl group at the 2-position.

    Coupling with Pyridine: The intermediate product is then coupled with a pyridine derivative under conditions that facilitate the formation of the desired amide bond.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chlorothiophen-2-yl)methyl]-2-pyridin-2-ylpentanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 5-position of the thiophene ring.

Scientific Research Applications

N-[(5-chlorothiophen-2-yl)methyl]-2-pyridin-2-ylpentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(5-chlorothiophen-2-yl)methyl]-2-pyridin-2-ylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (5-chlorothiophen-2-yl)methanamine: A related compound with a similar thiophene ring structure but different functional groups.

    2-chloro-5-(chloromethyl)thiophene: Another thiophene derivative with chlorine substituents.

    N-[(5-chlorothiophen-2-yl)methyl]cyclooctanamine: A compound with a similar thiophene ring but different amine and alkyl groups.

Uniqueness

N-[(5-chlorothiophen-2-yl)methyl]-2-pyridin-2-ylpentanamide is unique due to its specific combination of a thiophene ring, pyridine ring, and pentanamide chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.